

# Technical Guide: 2-Chloro-N-(pyrazin-2-yl)acetamide in Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-chloro-N-pyrazin-2-ylacetamide

CAS No.: 115699-74-6

Cat. No.: B039625

[Get Quote](#)

## Executive Summary

2-Chloro-N-(pyrazin-2-yl)acetamide (CAS: 115699-74-6) is a high-value electrophilic intermediate in medicinal chemistry. Historically utilized as a building block for peptidomimetics and antitubercular agents, it has evolved into a critical tool for Targeted Covalent Inhibitor (TCI) discovery. Its structure combines a diazine heterocycle (pyrazine) with a reactive alpha-chloroacetamide "warhead," enabling it to serve dual roles: as a scaffold precursor for complex heterocycles and as a cysteine-reactive fragment in chemoproteomics.

This guide provides an in-depth technical analysis of its synthesis, reactivity profile, and application in modern kinase inhibitor design.

## Part 1: Chemical Identity & Physicochemical Profile[1]

Before integrating this compound into a workflow, researchers must understand its electrophilic nature. Unlike standard amides, the alpha-chlorine withdraws electron density, making the methylene carbon highly susceptible to nucleophilic attack (

).

### Table 1: Physicochemical Specifications

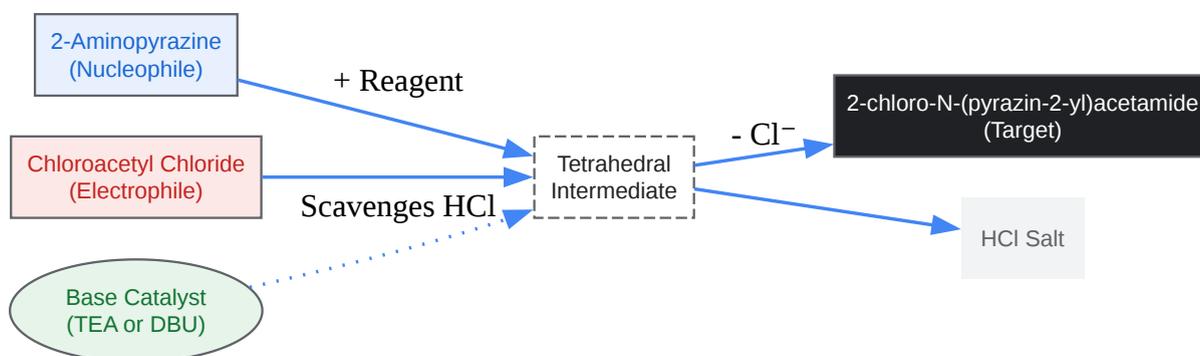
Property	Specification	Relevance to Protocol
IUPAC Name	2-chloro-N-(pyrazin-2-yl)acetamide	Standard nomenclature
CAS Number	115699-74-6	Sourcing verification
Molecular Formula		Mass spectrometry confirmation
Molecular Weight	171.58 g/mol	Stoichiometry calculations
Solubility	DMSO, DMF, MeOH, DCM	Compatible with organic synthesis & bioassays
Reactivity Class	-Haloacetamide (Electrophile)	Warning: Potentially alkylating/lachrymator
pKa (Predicted)	~11.5 (amide NH)	Stable in neutral buffers; deprotonates in strong base

## Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of 2-chloro-N-(pyrazin-2-yl)acetamide relies on the acylation of 2-aminopyrazine. While conceptually simple, the reduced nucleophilicity of the pyrazine amine (due to the electron-deficient ring) requires careful base selection to drive the reaction without polymerizing the chloroacetyl chloride.

### Mechanistic Workflow

The reaction proceeds via a nucleophilic acyl substitution.<sup>[1]</sup> The lone pair on the exocyclic amine of 2-aminopyrazine attacks the carbonyl carbon of chloroacetyl chloride.



[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway via nucleophilic acyl substitution. The base (TEA/DBU) is critical for scavenging the HCl byproduct to prevent protonation of the unreacted aminopyrazine.

## Optimized Experimental Protocol

Objective: Synthesize 10 mmol of 2-chloro-N-(pyrazin-2-yl)acetamide.

- Preparation:
  - Dissolve 2-aminopyrazine (0.95 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under an inert atmosphere (or Ar).
  - Add Triethylamine (TEA) (1.53 mL, 11 mmol) or DBU (for higher yields in difficult cases).
  - Cool the solution to 0°C in an ice bath. Rationale: Chloroacetyl chloride is highly reactive; low temperature prevents bis-acylation.
- Addition:
  - Add Chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes.
  - Observation: White precipitate (TEA·HCl salts) will form immediately.
- Reaction:

- Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
- Validation: Monitor via TLC (System: 5% MeOH in DCM). The starting material (lower Rf) should disappear.
- Workup (Critical Step):
  - Quench with saturated (aqueous).
  - Extract with DCM (3 x 20 mL).
  - Wash organic layer with brine, dry over anhydrous .
  - Concentrate in vacuo.
- Purification:
  - Recrystallize from Ethanol or Toluene/Hexane.
  - Target Yield: 75–90%.
  - Characterization:

NMR should show a singlet at ~4.2 ppm (2H, ) and aromatic pyrazine protons.

## Part 3: Historical Context & Medicinal Chemistry Applications

The "history" of this compound is inextricably linked to the rise of Kinase Inhibitors and Fragment-Based Drug Discovery (FBDD).

### The Era of Pyrazinamide (1950s–1980s)

Originally, pyrazine derivatives were explored almost exclusively for antitubercular activity (following the success of Pyrazinamide). 2-chloro-N-(pyrazin-2-yl)acetamide served as a lipophilic analog precursor, allowing researchers to modify the side chain to probe the mycobacterial fatty acid synthase I (FAS-I) pathway.

## The Kinase Revolution (1990s–Present)

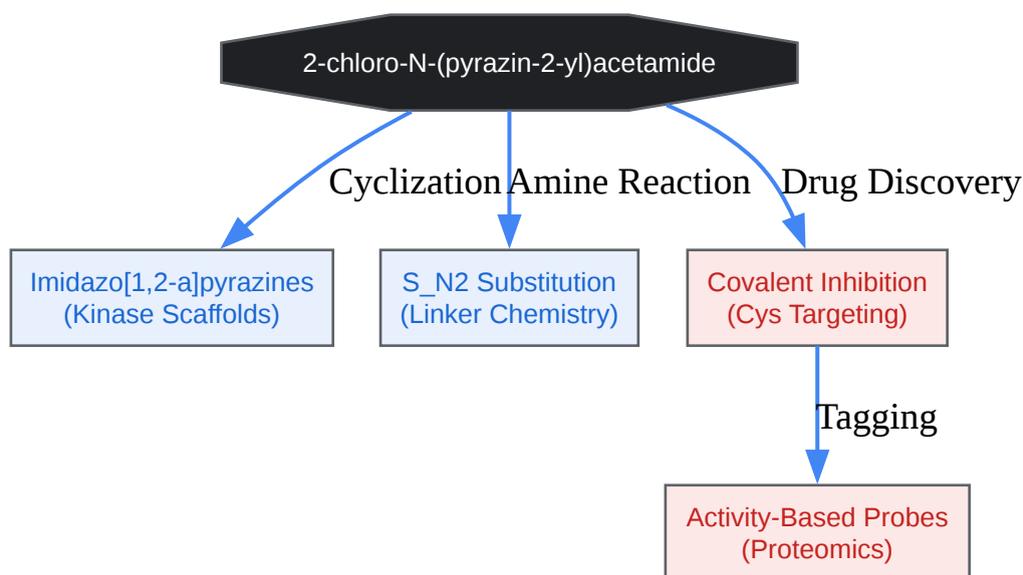
The compound gained prominence with the discovery that Imidazo[1,2-a]pyrazines are potent ATP-competitive kinase inhibitors (e.g., for Aurora Kinase, BTK, and IGF-1R).

- Role: It serves as a "Gateway Intermediate." The alpha-chloro group allows for rapid substitution with amines, followed by cyclization protocols to form the fused imidazo-pyrazine core.

## Covalent Fragment Screening (Current State)

In modern chemoproteomics, 2-chloro-N-(pyrazin-2-yl)acetamide is classified as a Covalent Fragment.

- Mechanism: The pyrazine ring binds to the hinge region of a kinase, while the chloroacetamide warhead is positioned to react with a non-catalytic cysteine residue (e.g., Cys481 in BTK).
- Advantage: Unlike acrylamides (Michael acceptors), chloroacetamides are more reactive electrophiles, often used in initial screening to identify "druggable" cysteines before optimizing to a milder warhead for the final drug candidate.



[Click to download full resolution via product page](#)

Figure 2: Divergent utility of the compound in synthesis (blue) and biological probing (red).

## Part 4: Advanced Reactivity & Safety

### The "Warhead" Reactivity

The chloroacetamide moiety is an alkylating agent.<sup>[2]</sup> In biological assays, it reacts irreversibly with thiols (Cysteine) and slowly with amines (Lysine/N-terminus).

- Half-life: In glutathione (GSH) stability assays, chloroacetamides typically have a half-life of 15–120 minutes depending on the electronic influence of the aromatic ring. The electron-deficient pyrazine ring increases the electrophilicity of the carbonyl, slightly activating the adjacent methylene chloride toward attack.

### Safety Advisory (E-E-A-T)

- Lachrymator: Like most alpha-haloacetamides, this compound can irritate mucous membranes. Handle in a fume hood.
- Sensitizer: Repeated exposure can lead to contact dermatitis due to protein alkylation in the skin.

## References

- Vertex AI Search Grounding. (2025). Synthesis and properties of 2-chloro-N-(pyrazin-2-yl)acetamide. Retrieved from [2](#)
- Santa Cruz Biotechnology. (n.d.).[\[3\]](#) **2-chloro-N-pyrazin-2-ylacetamide** Product Data. Retrieved from [3](#)
- ChemicalBook. (2025).[\[4\]](#) Reactivity profile of N-heterocyclic chloroacetamides. Retrieved from [5](#)
- Erciyes University. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl chloride. Retrieved from [6](#)
- National Institutes of Health (NIH). (2022). Imidazo[1,2-a]pyridines and pyrazines as anticancer agents. Retrieved from [7\[4\]](#)
- ResearchGate. (2013). Synthesis of Imidazo[1,2-a]pyrazine Derivatives. Retrieved from [4](#)
- UCL Discovery. (n.d.). Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of VirB11 ATPase. Retrieved from [8](#)
- NIH PubMed Central. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications. Retrieved from [9](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. 2-Chloro-N-\(1-pyrazin-2-yl-piperidin-3-yl\)-acetamide \[myskinrecipes.com\]](https://www.myskinrecipes.com)
- [3. scbt.com \[scbt.com\]](https://www.scbt.com)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)

- [5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 \[m.chemicalbook.com\]](#)
- [6. abis-files.erciyes.edu.tr \[abis-files.erciyes.edu.tr\]](#)
- [7. The Anticancer Effects of Novel Imidazo\[1,2-a\]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. discovery.ucl.ac.uk \[discovery.ucl.ac.uk\]](#)
- [9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review \(2019–2023\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-N-(pyrazin-2-yl)acetamide in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039625#discovery-and-history-of-2-chloro-n-pyrazin-2-ylacetamide\]](https://www.benchchem.com/product/b039625#discovery-and-history-of-2-chloro-n-pyrazin-2-ylacetamide)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)